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molecular formula C11H16N2O B1525906 3-(aminomethyl)-N-benzyloxetan-3-amine CAS No. 1021392-83-5

3-(aminomethyl)-N-benzyloxetan-3-amine

Cat. No. B1525906
M. Wt: 192.26 g/mol
InChI Key: KIIWSWUJHJELRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129423B2

Procedure details

To (3-Aminomethyl-oxetan-3-yl)-dibenzyl-amine in methanol (10 ml) was added a catalytic amount of 10% Pd/C and the reaction mixture was then stirred at RT under an atmosphere of H2 for 8 h. The catalyst was removed by filtration, the filtrate concentrated under reduced pressure to provide the title compound (90 mg) as colorless oil, MS (EI): 192 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([N:7](CC2C=CC=CC=2)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][O:5][CH2:4]1>CO.[Pd]>[NH2:1][CH2:2][C:3]1([NH:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][O:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1(COC1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at RT under an atmosphere of H2 for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NCC1(COC1)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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